molecular formula C10H11BrO3S B1443045 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one CAS No. 874009-26-4

1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one

Cat. No.: B1443045
CAS No.: 874009-26-4
M. Wt: 291.16 g/mol
InChI Key: RPOCRPNTKMHXCC-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one is an organic compound with the molecular formula C10H11BrO3S and a molecular weight of 291.17 g/mol . It is characterized by the presence of a bromine atom, a sulfonyl group attached to a methylbenzene ring, and a propan-2-one moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one typically involves the bromination of 3-(4-methylbenzenesulfonyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity . Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane, depending on the reducing agent used.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one involves its reactivity due to the presence of the bromine atom and the sulfonyl group. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The sulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one can be compared with similar compounds such as:

    1-Bromo-3-(4-chlorobenzenesulfonyl)propan-2-one: Similar structure but with a chlorine atom instead of a methyl group.

    1-Bromo-3-(4-nitrobenzenesulfonyl)propan-2-one: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.

    1-Bromo-3-(4-methoxybenzenesulfonyl)propan-2-one:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-bromo-3-(4-methylphenyl)sulfonylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOCRPNTKMHXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874009-26-4
Record name 1-bromo-3-(4-methylbenzenesulfonyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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